molecular formula C16H14FN3O B158405 7-Aminoflunitrazepam CAS No. 34084-50-9

7-Aminoflunitrazepam

Cat. No.: B158405
CAS No.: 34084-50-9
M. Wt: 283.3 g/mol
InChI Key: LTCDLGUFORGHGY-UHFFFAOYSA-N
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Description

7-Aminoflunitrazepam: is a major metabolite of flunitrazepam, a benzodiazepine derivative commonly known by its trade name, Rohypnol. Flunitrazepam is used as a hypnotic, sedative, and pre-anesthetic agent. This compound is pharmacologically active and is often used as a biomarker for the ingestion of flunitrazepam .

Scientific Research Applications

Chemistry: 7-Aminoflunitrazepam is used as a reference standard in analytical chemistry for the detection and quantification of flunitrazepam in biological samples. It is also used in the development of new analytical methods for forensic and clinical toxicology .

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of flunitrazepam. It helps in understanding the metabolic pathways and the formation of active metabolites .

Medicine: In medical research, this compound is used to investigate the pharmacological effects of flunitrazepam and its metabolites. It is also used in studies related to drug abuse and the detection of illicit drug use .

Industry: In the pharmaceutical industry, this compound is used in the quality control of flunitrazepam formulations. It is also used in the development of new benzodiazepine derivatives .

Mechanism of Action

Target of Action

7-Aminoflunitrazepam, a major metabolite of Flunitrazepam , primarily targets the benzodiazepine receptors BNZ1 and BNZ2 . These receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors . BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory .

Mode of Action

This compound enhances the effects of GABA, an inhibitory neurotransmitter, by increasing GABA’s affinity for the GABA receptor . When GABA binds to the site, it opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .

Biochemical Pathways

The major metabolic pathways of Flunitrazepam include N-demethylation, 3-hydroxylation, nitro-reduction, and further N-acetylation of the amino group . These reactions yield N-desmethylflunitrazepam, 3-hydroxy-flunitrazepam, this compound, and 7-acetamidoflunitrazepam, respectively . A combination of these reactions may lead to the formation of 7-amino-N-desmethylflunitrazepam, 7-acetamido-N-desmethylflunitrazepam, 3-hydroxy-7-aminoflunitrazepam, 3-hydroxy-7-acetamidoflunitrazepam, 3-hydroxy-N-desmethylflunitrazepam and glucuronide conjugates .

Pharmacokinetics

Flunitrazepam is extensively metabolized in the liver to its major metabolites, including this compound . These compounds are pharmacologically active . Flunitrazepam has an elimination half-life of 18–26 hours . The bioavailability of Flunitrazepam is 64–77% when taken orally .

Result of Action

The action of this compound results in powerful hypnotic, sedative, anxiolytic, and skeletal muscle relaxant properties . It can cause anterograde amnesia . Some reports indicate that it is used as a date rape drug and suggest that it may precipitate violent behavior .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genotypic variations in enzymes, interactions with other drugs, or stability of Flunitrazepam during storage can result in large interindividual variability in the toxicological results . Furthermore, the presence of this compound, a pharmacologically active metabolite and in vitro degradation product, is useful for confirmation of Flunitrazepam ingestion .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

There is ongoing research into the detection and analysis of 7-Aminoflunitrazepam in various biological samples . This research could lead to improved methods for monitoring flunitrazepam exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoflunitrazepam typically involves the reduction of the nitro group in flunitrazepam to an amino group. This can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The primary reaction involved in the synthesis of 7-Aminoflunitrazepam is the reduction of the nitro group in flunitrazepam.

    Substitution: this compound can undergo substitution reactions where the amino group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Solvents: Common solvents include ethanol, methanol, and acetonitrile.

Major Products:

Comparison with Similar Compounds

    Flunitrazepam: The parent compound from which 7-Aminoflunitrazepam is derived.

    Nitrazepam: Another benzodiazepine with similar pharmacological properties.

    Clonazepam: A benzodiazepine with similar sedative and anxiolytic effects.

Comparison:

Properties

IUPAC Name

7-amino-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCDLGUFORGHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187682
Record name 7-Aminoflunitrazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34084-50-9
Record name 7-Aminoflunitrazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34084-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Aminoflunitrazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034084509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Aminoflunitrazepam
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34084-50-9
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Record name 7-AMINOFLUNITRAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T03QW0G7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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